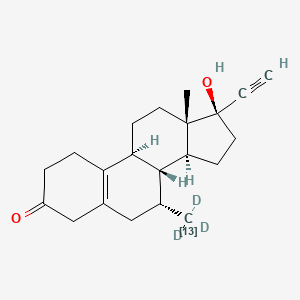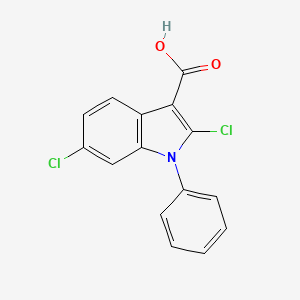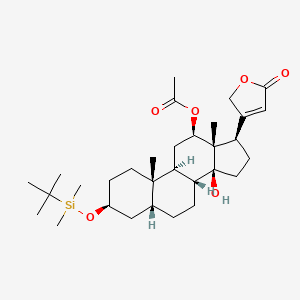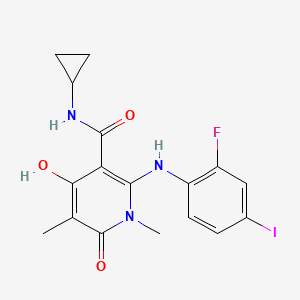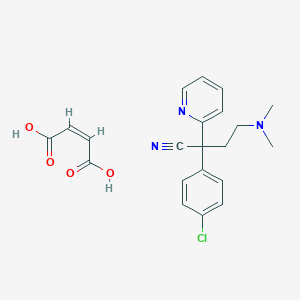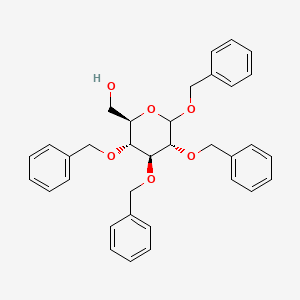
6alpha-Methyl Mometasone Furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6alpha-Methyl Mometasone Furoate typically involves multiple steps, starting from readily available steroidal precursors. One common synthetic route begins with 9β,11β-epoxy-17α,21-dihydroxy-16α-methyl-3,20-dioxo-pregna-1,4-diene . The process includes several key steps such as acylation, oxidation, and esterification to introduce the furoate group and the 6alpha-methyl group . Industrial production methods often involve large-scale synthesis with stringent control over reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
6alpha-Methyl Mometasone Furoate undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce or modify functional groups on the steroid backbone.
Reduction: Used to reduce ketones or other oxidized groups to alcohols.
Substitution: Commonly involves the replacement of hydrogen atoms with halogens or other functional groups.
Acylation: Introduction of acyl groups to form esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acylating agents like acetic anhydride . The major products formed from these reactions are typically modified steroids with enhanced pharmacological properties .
Scientific Research Applications
6alpha-Methyl Mometasone Furoate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study steroidal chemistry and synthetic methodologies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Extensively used in the treatment of inflammatory and allergic conditions.
Industry: Employed in the formulation of topical creams, ointments, and inhalers for therapeutic use.
Mechanism of Action
6alpha-Methyl Mometasone Furoate exerts its effects by binding to glucocorticoid receptors, leading to the activation or repression of specific genes involved in inflammatory responses . This binding causes conformational changes in the receptor, which then translocates to the nucleus and influences gene expression . The compound inhibits the release of inflammatory mediators such as cytokines, prostaglandins, and leukotrienes, thereby reducing inflammation and immune responses .
Comparison with Similar Compounds
6alpha-Methyl Mometasone Furoate is compared with other corticosteroids like dexamethasone, betamethasone, and fluticasone . While all these compounds share anti-inflammatory properties, this compound is unique due to its high receptor affinity and potent anti-inflammatory effects . It also has a favorable safety profile with minimal systemic absorption when used topically .
Similar Compounds
- Dexamethasone
- Betamethasone
- Fluticasone
Properties
Molecular Formula |
C28H32Cl2O6 |
|---|---|
Molecular Weight |
535.5 g/mol |
IUPAC Name |
[(6S,8S,9R,10S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-6,10,13,16-tetramethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |
InChI |
InChI=1S/C28H32Cl2O6/c1-15-10-20-19-11-16(2)28(23(33)14-29,36-24(34)21-6-5-9-35-21)26(19,4)13-22(32)27(20,30)25(3)8-7-17(31)12-18(15)25/h5-9,12,15-16,19-20,22,32H,10-11,13-14H2,1-4H3/t15-,16+,19-,20-,22?,25-,26-,27-,28-/m0/s1 |
InChI Key |
OTOVEDFARPCAAR-GBRYSNOESA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3C[C@H]([C@@]([C@]3(CC([C@@]2([C@@]4(C1=CC(=O)C=C4)C)Cl)O)C)(C(=O)CCl)OC(=O)C5=CC=CO5)C |
Canonical SMILES |
CC1CC2C3CC(C(C3(CC(C2(C4(C1=CC(=O)C=C4)C)Cl)O)C)(C(=O)CCl)OC(=O)C5=CC=CO5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(2-Methylidenebutanoyl)phenyl]acetic acid](/img/structure/B13856653.png)
![5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B13856657.png)
![[(8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B13856661.png)
![1,1'-Bis(2,6-dichlorophenyl)-[5,5'-biindoline]-2,2'-dione](/img/structure/B13856670.png)
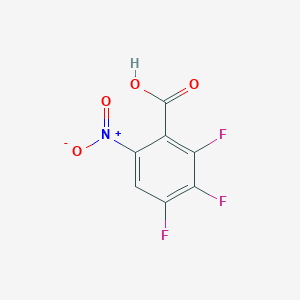
![10-[(1-Oxo-1lambda~5~-azabicyclo[2.2.2]octan-3-yl)methyl]-10H-phenothiazine](/img/structure/B13856692.png)
